molecular formula C12H9ClN4O B4415652 2-(2-Chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole

2-(2-Chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole

Cat. No.: B4415652
M. Wt: 260.68 g/mol
InChI Key: CCDTYMNJYFFSIA-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) and acetic anhydride. The reaction conditions often require heating under reflux.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized synthetic routes that ensure high yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxadiazole derivatives with different substituents.

    Reduction: Reduction reactions can modify the oxadiazole ring or the substituents attached to it.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halogenating agents are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents at the chlorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-5-phenyl-1,3,4-oxadiazole
  • 2-(2-chlorophenyl)-5-(1H-pyrazol-3-yl)-1,3,4-oxadiazole
  • 2-(2-chlorophenyl)-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Uniqueness

2-(2-Chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole is unique due to the presence of both the chlorophenyl and methyl-pyrazol groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-17-7-6-10(16-17)12-15-14-11(18-12)8-4-2-3-5-9(8)13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDTYMNJYFFSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole
Reactant of Route 2
2-(2-Chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole
Reactant of Route 3
2-(2-Chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole
Reactant of Route 4
2-(2-Chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole
Reactant of Route 5
2-(2-Chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-(2-Chlorophenyl)-5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazole

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